molecular formula C10H12N2O2 B15274719 6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid

6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid

Cat. No.: B15274719
M. Wt: 192.21 g/mol
InChI Key: BZDRIVZLPQEDPQ-UHFFFAOYSA-N
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Description

6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclobutyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the carboxylic acid group.

Scientific Research Applications

6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar in structure but with an amino group instead of a cyclobutyl group.

    6-Methylpyrimidine-4-carboxylic acid: Lacks the cyclobutyl and methyl groups, making it less complex.

Uniqueness

6-Cyclobutyl-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-cyclobutyl-2-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-6-11-8(7-3-2-4-7)5-9(12-6)10(13)14/h5,7H,2-4H2,1H3,(H,13,14)

InChI Key

BZDRIVZLPQEDPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(=O)O)C2CCC2

Origin of Product

United States

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